Fepradinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36981-91-6, 63075-47-8 | |
| Record name | Fepradinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fepradinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPRADINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations of Fepradinol
In Vitro Pharmacological Profiling of Fepradinol
In vitro studies have provided insights into this compound's molecular profile, notably its lack of inhibitory effect on prostaglandin (B15479496) biosynthesis. Research indicates that this compound does not inhibit the biosynthesis of prostaglandins (B1171923) from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This finding suggests a prostaglandin-independent mechanism for its observed anti-inflammatory effects. fishersci.fi
In Vivo Studies on this compound's Anti-inflammatory Efficacy
This compound has demonstrated potent anti-inflammatory activity across various in vivo rodent models, particularly in attenuating oedema induced by different phlogistic agents. Its efficacy has been compared against established anti-inflammatory compounds, revealing unique aspects of its action. lipidmaps.orgfishersci.cametabolon.comnih.gov
This compound has shown significant inhibitory effects on paw oedema induced by diverse inflammatory stimuli in rats, highlighting its broad-spectrum anti-inflammatory potential.
In studies involving dextran-induced paw oedema in rats, this compound exhibited a notable inhibitory effect. At an oral dose of 25 mg kg⁻¹, this compound's inhibitory activity was observed to be nearly equivalent to that of cyproheptadine (B85728) (10 mg kg⁻¹, p.o.). This inhibition was evident as early as 30 minutes post-injection, with a reported 56.4% reduction in oedema, and persisted throughout the assay period. In contrast, indomethacin (B1671933) (10 mg kg⁻¹) did not significantly inhibit dextran-induced oedema. lipidmaps.orgfishersci.cametabolon.comnih.gov
| Compound | Dose (mg kg⁻¹, p.o.) | Effect on Dextran-Induced Oedema (30 min) | Comparative Efficacy |
|---|---|---|---|
| This compound | 25 | 56.4% inhibition | Nearly equal to Cyproheptadine |
| Cyproheptadine | 10 | 64.9% inhibition | More potent than this compound at this time point |
| Indomethacin | 10 | No significant inhibition | Ineffective |
This compound demonstrated a comprehensive inhibitory effect on both the early and late stages of kaolin- and nystatin-induced oedemas in rats. At an oral dose of 25 mg kg⁻¹, this compound was particularly potent in inhibiting the early phase of the inflammatory response, achieving approximately 83% inhibition at 1 hour in the kaolin-induced model. This contrasted with indomethacin (10 mg kg⁻¹, p.o.) and piroxicam (B610120) (10 mg kg⁻¹, p.o.), which primarily inhibited only the late stage of these oedemas, showing about 63% and 74% inhibition at 5 hours, respectively. Cyproheptadine (10 mg kg⁻¹) had no effect in the kaolin (B608303) model. lipidmaps.orgfishersci.cametabolon.comnih.gov
| Compound | Dose (mg kg⁻¹, p.o.) | Effect on Kaolin- and Nystatin-Induced Oedema | Stage of Inhibition |
|---|---|---|---|
| This compound | 25 | Potent inhibition (~83% at 1h for kaolin) | Early and Late Stages |
| Indomethacin | 10 | Significant inhibition (~63% at 5h for kaolin) | Late Stage Only |
| Piroxicam | 10 | Significant inhibition (~74% at 5h for kaolin) | Late Stage Only |
In oedema induced by platelet-activating factor (PAF), this compound (25 mg kg⁻¹, p.o.) and phenidone (B1221376) (100 mg kg⁻¹, p.o.) were observed to clearly inhibit the inflammatory process. This compound proved to be the most potent inhibitor of PAF-induced oedema, with its anti-inflammatory action initiating within the first 30 minutes after injection and remaining sustained. Notably, indomethacin was found to be ineffective in this model, even at doses higher than those effective in carrageenan-induced oedema. The oedemas induced by dextran (B179266) and PAF are considered to be unrelated to prostaglandins in the rat system, further supporting this compound's distinct mechanism of action. lipidmaps.orgfishersci.cametabolon.comnih.gov
| Compound | Dose (mg kg⁻¹, p.o.) | Effect on Platelet-Activating Factor-Induced Oedema | Onset of Action |
|---|---|---|---|
| This compound | 25 | Clear inhibition (most potent) | Within 30 min, sustained |
| Phenidone | 100 | Clear inhibition | Information not specified |
| Indomethacin | (Higher than 10) | Ineffective | N/A |
Oral administration of this compound effectively suppressed zymosan-induced paw oedema in rats. In contrast, indomethacin and piroxicam demonstrated no effect in this particular model. Furthermore, in zymosan-induced peritonitis, this compound inhibited both the early and late phases of the exudative response, suggesting a rapid and sustained anti-inflammatory action. fishersci.fi
| Compound | Effect on Zymosan-Induced Paw Oedema | Effect on Zymosan-Induced Peritonitis (Exudative Response) |
|---|---|---|
| This compound | Suppressed oedema | Inhibited early and late phases |
| Indomethacin | No effect | Activity observed only 3 hours after challenge |
| Piroxicam | No effect | Not specified |
Modulation of Vascular Permeability and Leukocyte Migration by this compound
This compound has demonstrated significant capabilities in modulating key aspects of the inflammatory response, including vascular permeability and the migration of leukocytes, which are critical events in acute inflammation.
Inhibition of Mediator-Induced Vascular Permeability
In experimental models of increased vascular permeability in rat skin, this compound exhibited a notable inhibitory effect on inflammatory actions induced by various chemical mediators. At a dose of 25 mg/kg orally (p.o.), this compound was observed to inhibit the inflammatory responses triggered by histamine, serotonin, and bradykinin (B550075) nih.gov. This finding suggests a broad inhibitory action against different vasoactive mediators involved in the early stages of inflammation.
Table 1: Effect of this compound on Mediator-Induced Vascular Permeability in Rat Skin
| Mediator | This compound Dose (p.o.) | Observed Effect | Citation |
| Histamine | 25 mg/kg | Inhibited inflammatory action | nih.gov |
| Serotonin | 25 mg/kg | Inhibited inflammatory action | nih.gov |
| Bradykinin | 25 mg/kg | Inhibited inflammatory action | nih.gov |
Effects on Carrageenan-Induced Pleurisy
This compound's efficacy in reducing inflammation was further evaluated in the carrageenan-induced pleurisy model in rats, a common model for acute inflammation involving exudate formation and cell migration. At a dose of 100 mg/kg p.o., this compound proved to be more potent than indomethacin (5 mg/kg p.o.) and showed comparable efficacy to piroxicam (5 mg/kg p.o.) in terms of reducing exudate volume and preventing leukocyte migration nih.gov. This highlights this compound's strong anti-exudative and anti-migratory effects in an acute inflammatory setting.
Table 2: Comparative Effects on Carrageenan-Induced Pleurisy in Rats
| Compound | Dose (p.o.) | Exudate Volume Reduction | Cell Migration Prevention | Citation |
| This compound | 100 mg/kg | More potent than Indomethacin, similar to Piroxicam | More potent than Indomethacin, similar to Piroxicam | nih.gov |
| Indomethacin | 5 mg/kg | Less potent than this compound | Less potent than this compound | nih.gov |
| Piroxicam | 5 mg/kg | Similar to this compound | Similar to this compound | nih.gov |
Impact on Zymosan-Induced Peritonitis Exudate and Cell Migration
In the zymosan-induced peritonitis model, this compound demonstrated rapid and sustained anti-inflammatory activity. While the effects of indomethacin (10 mg/kg p.o.) and cyproheptadine were observed only 3 hours after zymosan challenge, this compound's response manifested within 30 minutes nih.gov. This suggests that this compound is effective in inhibiting both the early and late phases of the exudative response in peritonitis, further supporting its role in reducing vascular permeability during acute inflammation nih.gov.
Table 3: Onset of Activity in Zymosan-Induced Peritonitis in Rats
| Compound | Dose (p.o.) | Onset of Activity | Phases Inhibited | Citation |
| This compound | Not specified, activity observed | Within 30 minutes | Early and late phases of exudative response | nih.gov |
| Indomethacin | 10 mg/kg | Only after 3 hours | Not specified | nih.gov |
| Cyproheptadine | Not specified, activity observed | Only after 3 hours | Not specified | nih.gov |
Preclinical Evaluation of this compound's Analgesic and Antipyretic Properties
Beyond its anti-inflammatory effects, this compound has also been recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) capabilities in preclinical settings.
Assessment of Pain Pathways Modulation by this compound
This compound is classified as an analgesic agent ncats.ioncats.iogoogle.comdrugbank.com. Its anti-inflammatory activity, which contributes to pain reduction, does not appear to be linked to an inhibitory effect on prostaglandin biosynthesis ncats.ioncats.io. This suggests a distinct mechanism of action compared to many conventional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target prostaglandin synthesis. Studies have also investigated this compound's effect on rat hind paw edema induced by various inflammatory agents, which is a common method for assessing anti-inflammatory and analgesic properties ncats.ioufc.brresearchgate.net.
Cardioprotective and Antiarrhythmic Preclinical Assessments of this compound
Preclinical assessments of this compound have indicated its promising potential as a cardioprotective and antiarrhythmic agent. The compound's mechanism of action, primarily involving the blockade of specific adrenergic receptors, contributes to its observed efficacy in managing conditions characterized by elevated heart rate and irregular cardiac rhythms. patsnap.com
Effects on Heart Rate and Blood Pressure Regulation by this compound
This compound exerts its influence on heart rate and blood pressure regulation through its capacity to block beta-adrenergic receptors. Specifically, this compound targets the β1 receptors, which are predominantly located in the heart. By inhibiting these receptors, this compound effectively reduces the physiological responses mediated by adrenaline and noradrenaline, hormones that typically lead to an increase in heart rate and myocardial contractility. patsnap.com
Note: While preclinical trials have indicated efficacy in heart rate and blood pressure reduction, specific quantitative data, such as precise percentage changes or comparative values in controlled studies, were not available in the consulted public domain sources to construct detailed research findings or data tables.
Modulation of Adrenergic Receptor Activity by this compound
A key aspect of this compound's pharmacological action is its selective modulation of adrenergic receptor activity. The compound primarily affects cardiac β1 receptors, exhibiting a selective action that minimizes significant impact on β2 receptors. Beta-2 receptors are found in other physiological locations, such as the lungs and peripheral blood vessels. patsnap.com
This β1 selectivity is considered advantageous, as it helps to reduce the risk of certain side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction, which can be problematic for individuals with respiratory conditions. By selectively targeting β1 receptors, this compound aims to provide cardiovascular benefits with a more favorable systemic profile. patsnap.com
Mechanistic Elucidations of Fepradinol S Actions
Molecular Mechanisms of Fepradinol as a Beta-Adrenergic Blocker
This compound operates as a beta-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, which modulate the effects of adrenaline on the heart and blood vessels. patsnap.compatsnap.com
Beta-1 Adrenergic Receptor Selectivity Profiling of this compound
This compound demonstrates selective action by primarily targeting beta-1 (β1) adrenergic receptors. patsnap.com These β1 receptors are predominantly located in the heart. patsnap.comnih.gov This selectivity is advantageous as it helps to minimize the risk of respiratory side effects, such as bronchoconstriction, which can be a concern with non-selective beta-blockers that also affect β2 receptors found in the lungs and peripheral blood vessels. patsnap.comwikipedia.org The β1-adrenoceptor is crucial in the sympathetic nervous system's control of circulation, mainly through its stimulatory signaling effects on the heart. nih.gov
Cellular and Biochemical Mechanisms of this compound's Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, distinguishing itself through specific cellular and biochemical pathways. nih.gov
Inhibition of Pro-inflammatory Cytokines and Chemokines by this compound
This compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), play a significant role in the pathogenesis of various inflammatory and autoimmune diseases. google.com Similarly, chemokines like C-C motif chemokine ligand 2 (CCL2) and C-X-C motif chemokine ligand 8 (CXCL8) are involved in recruiting inflammatory cells to sites of inflammation. google.comimrpress.com While the search results confirm this compound's inhibitory effect on these mediators, detailed quantitative research findings or specific data tables outlining the extent of inhibition for individual cytokines or chemokines by this compound were not available in the provided information.
Influence of this compound on Cyclooxygenase Pathway and Prostaglandin (B15479496) Synthesis
A notable aspect of this compound's anti-inflammatory mechanism is its distinct interaction with the cyclooxygenase (COX) pathway. Unlike many conventional non-steroidal anti-inflammatory drugs (NSAIDs), this compound has been found not to inhibit prostaglandin E2 (PGE2) biosynthesis. nih.gov Furthermore, in in vitro tests, this compound did not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. nih.gov These findings suggest that this compound's anti-inflammatory activity is not mediated through the inhibition of prostaglandin synthesis, which sets it apart from the common mechanism of action observed in many anti-inflammatory agents. nih.gov
Modulation of Chemotaxis and Free Radical Formation by this compound
This compound demonstrates an ability to modulate inflammatory processes, including aspects related to cell migration. For instance, this compound prevented carrageenin-induced inflammation in rats and reduced the number of leukocytes, indicating an influence on leukocyte chemotaxis. nih.gov Chemotaxis is the directed movement of cells, such as leukocytes, in response to chemical signals, a critical step in the inflammatory response. nih.gov While NSAIDs are generally known to inhibit chemotaxis and free radical formation, nih.govnih.gov specific detailed findings on this compound's direct modulation of free radical formation were not explicitly provided in the search results. Free radicals are highly reactive molecules that can contribute to tissue damage during inflammation. nih.gov
Synthesis and Medicinal Chemistry Research on Fepradinol
Methodologies for Fepradinol Synthesis
The synthesis of this compound involves several chemical transformations, with different approaches focusing on distinct starting materials and reaction pathways to achieve the desired compound.
One established synthetic route for this compound involves the condensation of 2-amino-2-methyl-1-propanol (B13486) with styrene (B11656) oxide fishersci.fi. 2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound serving as an intermediate in the synthesis of this compound wmcloud.org. Styrene oxide, a key precursor in this pathway, can be prepared from styrene through bromohydrin formation using N-Bromosuccinimide (NBS), followed by treatment with a base fishersci.ca.
Another synthetic strategy commences with phenylglyoxylic acid. This acid is converted into its corresponding acid chloride, which then undergoes coupling with 2-amino-2-methyl-1-propanol to form an amide. The subsequent reduction of both the ketone and amide functionalities of this intermediate, typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields this compound fishersci.fi.
A third approach explored includes the reductive amination of 1-phenylpropane-1,2-dione with an alkanolamine, such as isopropanolamine or isobutanolamine, followed by a reduction step (e.g., with borohydride (B1222165) or aluminum amalgam) and subsequent dehydration of the product fishersci.ca.
Optimization of reaction conditions is critical for achieving high purity and yield in this compound synthesis. For the synthetic route involving styrene oxide and 2-amino-2-methyl-1-propanol, conducting the reaction ideally without solvents and adding the oxirane slowly, dropwise, to the amine is suggested to improve outcomes fishersci.ca. This method has been reported to yield approximately 50% of crude this compound freebase and about 42% of the purified oxalate (B1200264) salt fishersci.ca.
In the reductive amination pathway, yields can vary significantly depending on the alkanolamine used. For instance, while ethanolamine (B43304) may result in yields around 40-50%, isopropanolamine has been reported to yield potentially twice as much, suggesting that steric factors may influence the reaction efficiency fishersci.ca. In contrast, the bromoketone substitution method is generally considered a low-yielding approach, with reported yields as low as 2% fishersci.ca. General optimization practices for chemical reactions often involve tuning parameters such as component concentrations, temperatures, and pressures to maximize product purity and yield americanelements.com.
After synthesis, purification is essential to obtain this compound in a pure form suitable for research. Common purification techniques employed in research settings include crystallization and chromatography fishersci.fi. Standard purification methods are generally applicable to compounds like this compound guidechem.com. More broadly, for active pharmaceutical ingredients (APIs), purification techniques such as exchange column chromatography and supercritical CO₂ fluid extraction are also utilized fishersci.ca. For particulate constructs or APIs, processes like dialysis and lyophilization can be used to remove solvents or purify the substance americanelements.com.
Chemical Reactivity and Derivative Formation Studies of this compound
Understanding the chemical reactivity of this compound is vital for predicting its behavior in various environments and for developing new derivatives.
This compound can undergo oxidation, leading to the formation of various metabolites. These metabolites may possess different biological activities compared to the parent compound fishersci.fi. The identification of such metabolites is crucial in medicinal chemistry research. Advanced analytical techniques are commonly employed for this purpose, including liquid chromatography-mass spectrometry (LC-MS) methods such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode cartelinternational.commetabolomicsworkbench.org. These methods enable the detailed analysis of metabolic profiles and the identification of specific metabolites formed through oxidative processes cartelinternational.commetabolomicsworkbench.org.
Substitution Reactions and Novel this compound Derivative Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-2-methylpropan-1-ol (aminomethyl propanol) with styrene oxide (phenyloxirane). nih.govwikipedia.org This reaction proceeds via an epoxide ring-opening mechanism. google.com Aminomethyl propanol (B110389) serves as a key intermediate in this synthetic pathway. wikipedia.org
This compound, characterized by its hydroxyl group, an amine, and a phenyl ring, possesses functional groups amenable to chemical modification. smolecule.com The amine group, in particular, can participate in nucleophilic substitution reactions. smolecule.com These reactions are crucial for the potential generation of new this compound derivatives. The aim of synthesizing such novel derivatives is often to enhance their efficacy or to gain a deeper understanding of their pharmacokinetic and pharmacodynamic profiles. Derivatives are defined as compounds that differ from the parent this compound structure through the substitution, addition, or deletion of one or more chemical groups. google.com While the literature indicates the potential for such derivatization through substitution reactions, detailed accounts of specific novel this compound derivatives and their comprehensive synthesis pathways are not extensively documented in publicly available research.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish correlations between a compound's chemical structure and its biological activity. For this compound, understanding these relationships is crucial for optimizing its therapeutic potential.
Design and Synthesis of Modified this compound Structures
The design of modified this compound structures for SAR studies would logically involve systematic alterations to its core functional groups: the phenyl ring, the hydroxyl group, and the amine moiety. Given the established synthetic routes, modifications could be introduced by varying the starting materials. For instance, employing different substituted styrene oxides or various amino alcohols in the epoxide ring-opening reaction could lead to a range of this compound analogues. nih.govwikipedia.orggoogle.com Additionally, the amine group of this compound presents a site for further derivatization through various substitution reactions, allowing for the introduction of diverse chemical functionalities. smolecule.com The cyclization of this compound, for example, can lead to the formation of related morpholine (B109124) ring structures such as G-130 (2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine), illustrating a type of structural modification that can be explored. nih.gov
Correlation of Structural Changes with Pharmacological Activities of this compound Derivatives
Detailed research findings specifically correlating structural changes in this compound derivatives with their precise pharmacological activities (such as anti-inflammatory, analgesic, or antipyretic effects) are not extensively detailed in the provided literature. However, the general principles of SAR dictate that such studies would involve synthesizing a series of this compound analogues, each with targeted structural modifications. These derivatives would then be evaluated for their biological activities in relevant assays to determine how each structural alteration impacts potency, selectivity, and other pharmacological characteristics.
This compound itself is known to exhibit potent inhibitory activity on acute inflammation in rodents, and notably, its anti-inflammatory mechanism does not appear to be related to the inhibition of prostaglandin (B15479496) biosynthesis, a pathway common to many non-steroidal anti-inflammatory drugs (NSAIDs). ncats.ionih.gov This distinct mechanism suggests that SAR studies on this compound derivatives might focus on identifying and optimizing structural features responsible for this unique mode of action. Typical SAR investigations would explore the impact of modifications on:
Substituents on the Phenyl Ring : Changes in electronic or steric properties of substituents on the phenyl ring could influence interactions with biological targets.
Modifications to the Amine Group : Alterations to the amine, such as alkylation or acylation, could affect basicity, hydrogen bonding, and interactions with receptor binding sites.
Changes to the Hydroxyl Group : The hydroxyl group's position and reactivity could be critical for this compound's activity, and its modification (e.g., esterification or etherification) could impact its pharmacological profile.
While comprehensive data tables detailing specific this compound derivative activities are not available, the fundamental understanding of this compound's structure and reactivity provides a framework for future SAR investigations aimed at developing more potent or selective therapeutic agents.
Pharmacokinetic and Metabolic Studies of Fepradinol
Absorption and Distribution Profiles of Fepradinol in Biological Systems
This compound exhibits good absorption following oral administration, with a bioavailability that ensures its presence in biological systems. patsnap.com Upon absorption, this compound is distributed throughout the body, with approximately 35% of the compound binding to proteins. bluetact.com
Hepatic Metabolism of this compound
The metabolism of this compound is primarily carried out in the liver, involving extensive oxidative pathways. patsnap.combluetact.com Furthermore, some metabolic activity has been observed to occur in the gut following oral administration. bluetact.com
Role of Cytochrome P450 Enzymes in this compound Metabolism
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of this compound, particularly the CYP2D6 isoform. patsnap.com The activity of these enzymes can influence the circulating levels of this compound. For instance, inhibitors of CYP2D6, such as fluoxetine (B1211875) and quinidine (B1679956), can lead to increased concentrations of this compound in the blood. patsnap.com Conversely, inducers of these enzymes, including rifampin and phenytoin (B1677684), have the potential to decrease this compound levels. patsnap.com
Identification and Characterization of this compound Metabolites
While this compound is known to undergo extensive hepatic metabolism primarily through oxidative pathways, detailed information regarding the specific identification and characterization of its individual metabolites is not extensively documented in the available literature. patsnap.combluetact.com
Excretion Pathways of this compound
This compound is primarily eliminated from the body via the renal route. patsnap.com Studies indicate that approximately 60% of the administered this compound is excreted through urine, while 33% is eliminated via faeces. bluetact.com The elimination half-life of this compound has been reported to be approximately 2 hours. bluetact.com
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Absorption | Well-absorbed (oral) | patsnap.com |
| Protein Binding | 35% | bluetact.com |
| Primary Metabolism Site | Liver | patsnap.combluetact.com |
| Metabolism Pathway | Oxidative | patsnap.combluetact.com |
| Excretion (Urine) | 60% | bluetact.com |
| Excretion (Faeces) | 33% | bluetact.com |
| Half-life | 2 hours | bluetact.com |
Research on Fepradinol S Interactions with Other Agents
Pharmacodynamic Interactions in Cardiovascular Contexts
The co-administration of Fepradinol with other antihypertensive agents, such as calcium channel blockers, diuretics, and ACE inhibitors, can lead to a potentiation of their blood pressure-lowering effects. wikipedia.org This additive or synergistic pharmacodynamic interaction may result in hypotension. For instance, the combination of a beta-blocker, like this compound, with a calcium channel blocker, such as verapamil, can lead to an additive impairment of cardiac atrioventricular (A-V) conduction, increasing the risk of A-V block. mims.com
Conversely, certain drug classes can diminish the antihypertensive effects of beta-blockers. Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, have been observed to reduce the hypotensive effect of beta-blockers like atenolol. mims.com This reduction is attributed to NSAID-mediated sodium and water retention, which counteracts the blood pressure-lowering action, and potentially decreased formation of vasodilatory prostaglandins (B1171923). wikipedia.orgmims.com
Table 1: Pharmacodynamic Interactions of this compound with Antihypertensive Agents
| Interacting Agent Class | Potential Effect with this compound | Mechanism/Outcome |
| Calcium Channel Blockers (e.g., Verapamil) | Potentiation of blood pressure lowering; increased risk of A-V block | Additive impairment of cardiac A-V conduction; synergistic hypotensive effect wikipedia.orgmims.com |
| Diuretics | Potentiation of blood pressure lowering | Additive hypotensive effect wikipedia.org |
| ACE Inhibitors | Potentiation of blood pressure lowering | Additive hypotensive effect wikipedia.org |
| NSAIDs (e.g., Ibuprofen (B1674241), Indometacin) | Diminished antihypertensive effect | Sodium and water retention; counteraction of blood pressure lowering wikipedia.orgmims.commims.com |
This compound's beta-blocking properties can interact with other antiarrhythmic medications, potentially enhancing their effects on heart rate and rhythm. wikipedia.org For example, co-administration with antiarrhythmic drugs such as amiodarone (B1667116) and digoxin (B3395198) can increase the risk of bradycardia and heart block. wikipedia.org Amiodarone, a class III antiarrhythmic agent, prolongs the cardiac action potential and refractory period, and also exhibits beta-blocker-like and calcium channel blocker-like actions on the sinoatrial (SA) and atrioventricular (AV) nodes. mims.comwikipedia.org Digoxin, a cardiac glycoside, increases myocardial contractility while also reducing heart rate and slowing conduction through the AV node, primarily via parasympathetic effects. mims.comfishersci.ca The combined effects of this compound and these agents can lead to a more pronounced reduction in heart rate and conduction velocity. wikipedia.org
Pharmacodynamic Interactions in Inflammatory and Pain Management Contexts
This compound has demonstrated anti-inflammatory and analgesic properties. mims.comnih.gov Its mechanism of anti-inflammatory action, however, appears to differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Studies have shown that this compound can suppress zymosan-induced paw edema in rats, a common model for acute inflammation, demonstrating an anti-inflammatory potential comparable to traditional NSAIDs. mims.com In comparative studies, this compound inhibited both the early and late stages of concanavalin (B7782731) A-induced edema in rats, whereas indometacin and piroxicam (B610120) only inhibited the late stage. rcsb.org Both this compound and indometacin were effective in preventing carrageenin-induced inflammation in rats, reducing exudate, protein, and gamma-glutamyltransferase levels, and decreasing leukocyte counts. rcsb.org While this compound is recognized as an anti-inflammatory agent, direct pharmacodynamic interactions leading to enhancement or diminishment of other anti-inflammatory agents' effects on inflammation itself are not extensively detailed in current literature. However, its distinct mechanism of action suggests it may have a different interaction profile compared to NSAIDs.
A key distinction in this compound's anti-inflammatory mechanism is its apparent lack of inhibitory effect on prostaglandin (B15479496) biosynthesis. rcsb.org Unlike many NSAIDs, which exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and thereby reducing prostaglandin synthesis, this compound did not inhibit prostaglandin E2 biosynthesis in studies. rcsb.org Furthermore, in in vitro tests, this compound did not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. rcsb.org This indicates that this compound's anti-inflammatory activity is not related to the inhibition of the cyclooxygenase pathway. rcsb.org This fundamental difference in mechanism suggests that this compound, when co-administered with COX inhibitors, would not necessarily lead to an additive suppression of prostaglandin synthesis, but rather act through a different, complementary pathway to reduce inflammation.
Pharmacokinetic Interactions Involving this compound Metabolism
This compound's metabolism can be influenced by drugs that interact with cytochrome P450 (CYP) enzymes, particularly CYP2D6. wikipedia.org
Drugs that inhibit CYP2D6, such as fluoxetine (B1211875) and quinidine (B1679956), can increase the plasma concentrations of this compound. wikipedia.org Elevated this compound levels in the blood could potentially increase the risk of its effects. wikipedia.org Conversely, enzyme inducers, such as rifampin and phenytoin (B1677684), can accelerate the metabolism of this compound, leading to decreased blood levels and potentially reducing its therapeutic efficacy. wikipedia.org Therefore, careful consideration of concurrent medications that affect CYP2D6 activity is necessary when this compound is administered.
Table 2: Pharmacokinetic Interactions of this compound
| Interacting Agent Class | Specific Agents (Examples) | Effect on this compound Metabolism | Outcome for this compound Plasma Levels |
| CYP2D6 Inhibitors | Fluoxetine, Quinidine | Inhibition of metabolism | Increased wikipedia.org |
| CYP2D6 Inducers | Rifampin, Phenytoin | Induction of metabolism | Decreased wikipedia.org |
Influence of Cytochrome P450 Enzyme Inhibitors on this compound Levels
Cytochrome P450 enzyme inhibitors are compounds that decrease the metabolic activity of specific CYP enzymes, leading to reduced breakdown of co-administered drugs that are substrates for those enzymes. In the context of this compound, drugs that inhibit cytochrome P450 enzymes, particularly CYP2D6, can affect its metabolism. For instance, inhibitors such as fluoxetine and quinidine have been observed to increase this compound levels in the bloodstream. wikipedia.org This elevation in systemic concentration stems from the diminished enzymatic clearance of this compound. wikipedia.org
Table 1: Influence of CYP2D6 Enzyme Inhibitors on this compound Levels
| CYP2D6 Inhibitor | Effect on this compound Levels |
| Fluoxetine | Increased |
| Quinidine | Increased |
Impact of Cytochrome P450 Enzyme Inducers on this compound Levels
Conversely, cytochrome P450 enzyme inducers are agents that enhance the metabolic activity of specific CYP enzymes, leading to an accelerated breakdown of their substrates. When this compound is co-administered with CYP2D6 inducers, its metabolism can be significantly augmented. Compounds like rifampin and phenytoin are known inducers of these enzymes. wikipedia.org Their presence can lead to a decrease in this compound levels in the blood, as the drug is metabolized and cleared more rapidly from the system. wikipedia.org
Table 2: Impact of CYP2D6 Enzyme Inducers on this compound Levels
| CYP2D6 Inducer | Effect on this compound Levels |
| Rifampin | Decreased |
| Phenytoin | Decreased |
Clinical Implications of this compound Drug Interactions
The modulation of this compound levels by cytochrome P450 enzyme inhibitors and inducers carries significant clinical implications. An increase in this compound levels due to CYP2D6 inhibition may lead to a heightened pharmacological response, potentially necessitating adjustments in treatment strategies to maintain therapeutic efficacy and safety. wikipedia.org Conversely, a decrease in this compound concentrations resulting from CYP2D6 induction could potentially reduce its therapeutic effects, possibly leading to suboptimal outcomes. wikipedia.org
Therefore, careful consideration and review of all concurrent medications are essential when this compound is part of a patient's regimen. wikipedia.org This proactive approach allows for appropriate management and optimization of treatment, ensuring that this compound's levels remain within the desired therapeutic range. wikipedia.org
Clinical Research and Therapeutic Development of Fepradinol
Early Phase Clinical Trials and Translational Research
Early investigations into Fepradinol have included its assessment in human subjects, particularly in the context of topical applications for pain management. Translational research has also explored its potential in cardiovascular areas, though clinical trials in this domain are noted to be in earlier stages of development. patsnap.com
Initial Safety and Efficacy Assessments of this compound in Human Subjects
This compound has been evaluated in human subjects as an active comparator in clinical trials focusing on topical treatments for musculoskeletal pain. One such multicentric study, conducted in 1988 by Ibanez, investigated this compound in sports traumatology. In this study, this compound spray was compared to salicylate (B1505791) spray for acute conditions. Findings from this particular study indicated that 85 out of 102 participants treated with this compound spray were reported as "cured" at 12 days. However, comprehensive statistical analysis for direct comparison in this specific context was noted as insufficient in review articles. nih.govnih.govdntb.gov.uaresearchgate.net
Table 1: Efficacy Outcome in this compound Sports Traumatology Study (Ibanez, 1988)
| Treatment Group | Number of Participants | Participants Reported "Cured" at 12 Days |
| This compound Spray | 102 | 85 |
| Salicylate Spray | 35 | 23 |
Beyond its topical application, this compound is also being explored for its potential in cardiovascular conditions. Preclinical trials have indicated its efficacy in reducing blood pressure and normalizing heart rhythms. As of recent reports, this compound is progressing towards clinical trials to evaluate its safety and efficacy in human subjects for these cardiovascular applications. patsnap.com
This compound in Cardiovascular Conditions: Clinical Research Findings
This compound is classified as a beta-adrenergic blocker and has garnered attention for its potential in managing cardiovascular conditions. patsnap.com
Hypertension Management Research with this compound
Current research suggests this compound's promising profile for hypertension management, potentially offering advantages over existing beta-blockers. Preclinical studies have demonstrated its efficacy in reducing blood pressure. However, detailed clinical research findings from human trials specifically on this compound for hypertension management are not extensively reported in the available literature, with current information indicating that the compound is moving towards human clinical trials for this indication. patsnap.com
Arrhythmia Control Research with this compound
Similar to its potential in hypertension, this compound is being investigated for its applications in controlling arrhythmias. Preclinical trials have shown its effectiveness in normalizing heart rhythms. As of the available information, this compound is in the research phase, with human clinical trials for arrhythmia control yet to yield comprehensive findings. patsnap.com
This compound in Inflammatory and Pain Conditions: Clinical Research Findings
This compound has been investigated for its role in managing inflammatory and pain conditions, particularly through its topical application.
Acute Pain and Sports Traumatology Investigations with this compound
This compound has been a subject of clinical investigation in the field of acute pain and sports traumatology. A multicentric study conducted by Ibanez in 1988 specifically examined this compound in sports traumatology. In this active-controlled study, this compound spray was used as a comparator against salicylate spray for acute conditions. The study reported that 85 out of 102 participants treated with this compound spray were considered "cured" after 12 days. nih.govnih.govdntb.gov.ua
Soft-Tissue Injury Clinical Studies with this compound
Clinical investigations have explored the efficacy of this compound in the treatment of soft-tissue injuries. One notable double-blind, comparative trial involved 245 patients with soft-tissue injuries, assessing this compound against benzasal. Patients in this study initiated treatment within 24 hours of injury, with symptoms such as pain on movement, inflammation, and functional limitation being recorded. The findings indicated that symptoms in the this compound group improved more rapidly and efficiently, demonstrating statistical significance across nearly all assessed symptoms and variables. Clinically, researchers favored this compound, observing a cure rate of 77.8% compared to 58.3% with benzasal (P < 0.01). This suggests a superior therapeutic outcome for this compound in this context nih.gov. This compound has also been identified within the broader category of topical non-steroidal anti-inflammatory drugs (NSAIDs) investigated for acute pain in soft tissue injuries nih.gov.
Table 1: Efficacy Comparison of this compound vs. Benzasal in Soft-Tissue Injuries
| Outcome Measure | This compound Group Improvement | Benzasal Group Improvement | Statistical Significance (P-value) |
| Speed and Efficiency of Symptom Improvement | More rapid and efficient | Less rapid and efficient | Significant for most variables nih.gov |
| Researcher's Clinical Cure Rate | 77.8% | 58.3% | < 0.01 nih.gov |
Chronic Musculoskeletal Pain Research Involving this compound
Research into this compound's role in chronic musculoskeletal pain has been explored within the context of topical NSAID applications. While this compound is listed among compounds investigated for chronic musculoskeletal pain, specific detailed research findings focusing solely on this compound's efficacy in this area are not extensively detailed in the available literature. This compound is broadly categorized as an anti-inflammatory agent, but specific annotations regarding its use or detailed research for chronic pain conditions are limited.
Comparative Clinical Studies of this compound
Comparative clinical studies aim to position this compound's efficacy relative to established therapeutic agents.
Efficacy of this compound Compared to Existing Beta-Blockers
While this compound has been associated with certain adverse effects characteristic of beta-blockers, such as bradycardia, dizziness, and fatigue, direct comparative efficacy studies evaluating this compound as a primary beta-blocker against existing beta-blocker medications (e.g., propranolol, atenolol, metoprolol) for conditions typically managed by beta-blockers (e.g., hypertension, angina) are not detailed in the provided research. The available information primarily highlights this compound's anti-inflammatory applications and its potential beta-blocker-like side effect profile.
Efficacy of this compound Compared to Other Non-Steroidal Anti-inflammatory Drugs
As detailed in section 7.3.2, a significant comparative study demonstrated this compound's superior efficacy over benzasal in improving symptoms and achieving higher cure rates in soft-tissue injuries nih.gov. Beyond this specific comparison, this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) nih.gov. While other topical NSAIDs like diclofenac, ketoprofen, and ibuprofen (B1674241) have shown effectiveness in acute musculoskeletal pain, specific detailed head-to-head comparative clinical trials directly assessing this compound's efficacy against these widely used NSAIDs were not extensively provided in the search results.
Pharmacovigilance and Adverse Event Research Related to this compound
Pharmacovigilance efforts are crucial for understanding the safety profile of any therapeutic compound.
Characterization of this compound's Clinical Adverse Effect Profile
Early clinical studies involving this compound have characterized its clinical adverse effect profile. Commonly reported side effects include dizziness, fatigue, and bradycardia (a slower than normal heart rate). These effects are generally described as mild and often tend to resolve with continued use of the medication. However, more serious adverse events can manifest, such as hypotension (abnormally low blood pressure), heart block (a delay or complete blockage of electrical signals to the heart), and a worsening of heart failure symptoms in susceptible individuals. This compound is contraindicated in patients with known hypersensitivity to beta-blockers, as well as those with severe bradycardia, second or third-degree heart block without a pacemaker, and decompensated heart failure. While one specific trial noted no adverse effects with this compound nih.gov, the broader characterization indicates a profile that includes cardiovascular considerations due to its potential beta-blocker-like effects.
Table 2: Characterization of this compound's Clinical Adverse Effect Profile
| Category of Adverse Effect | Specific Effects Reported | Severity | Resolution |
| Common | Dizziness, Fatigue, Bradycardia | Mild | Often resolves with continued use |
| Serious | Hypotension, Heart Block, Worsening of Heart Failure Symptoms (in susceptible individuals) | Potentially serious | Requires careful consideration |
Comparative Safety Analysis of this compound with Other Therapeutic Agents
Current research on this compound suggests a promising profile, potentially offering benefits over existing beta-blockers. wikipedia.org A key aspect of its comparative safety lies in its selective action on cardiac β1 receptors. wikipedia.org This selectivity is considered advantageous as it minimizes the risk of respiratory side effects, such as bronchoconstriction, which can be a concern with non-selective beta-blockers that also impact β2 receptors found in the lungs. wikipedia.org
The table below provides a comparative overview of this compound's selectivity versus non-selective beta-blockers concerning respiratory effects.
| Feature | This compound | Non-Selective Beta-Blockers |
| Primary Receptor Affinity | Primarily β1-adrenergic receptors wikipedia.org | Both β1 and β2-adrenergic receptors wikipedia.org |
| Impact on Lungs | Minimizes impact on β2 receptors in lungs wikipedia.org | Significant impact on β2 receptors in lungs wikipedia.org |
| Risk of Bronchoconstriction | Minimized risk wikipedia.org | Problematic risk wikipedia.org |
| Respiratory Side Effects | Reduced likelihood wikipedia.org | Higher likelihood wikipedia.org |
Considerations for this compound Use in Specific Patient Populations (e.g., Respiratory Conditions)
Despite this compound's β1 selectivity, caution is advised when considering its use in patients with chronic obstructive pulmonary disease (COPD) or asthma. wikipedia.org Even a minimal blockade of β2 receptors, which can occur with selective agents, has the potential to exacerbate respiratory conditions in susceptible individuals. wikipedia.org However, the selective action of this compound is still considered beneficial as it aims to minimize the risk of respiratory side effects, such as bronchoconstriction, which are more commonly associated with non-selective beta-blockers. wikipedia.org This characteristic positions this compound as a potentially more favorable option for cardiovascular treatment in patients with concurrent respiratory concerns, although careful consideration remains necessary. wikipedia.org
Future Directions and Research Gaps for Fepradinol
Advanced Preclinical Modeling and Biomarker Discovery for Fepradinol Activity
Future research should prioritize the development and utilization of advanced preclinical models to gain a deeper understanding of this compound's precise mechanisms of action and pharmacodynamics. Sophisticated preclinical models, including syngeneic and patient-derived mouse models, as well as 3D culture models, are essential for recapitulating complex biological systems and addressing existing knowledge gaps in drug discovery nih.gov.
Concurrently, there is a critical need for the discovery and validation of specific biomarkers that can reliably indicate this compound's activity and therapeutic response. Biomarker discovery, often initiated from differentially expressed genes, can be further explored through protein-protein interaction networks and gene enrichment analyses to identify hub genes within gene modules nih.gov. Such biomarkers would be invaluable for patient stratification, monitoring treatment efficacy, and predicting potential responses. For instance, inflammatory markers have been used as prognostic tools in other contexts, suggesting a potential avenue for this compound research if its anti-inflammatory properties are further explored imrpress.com.
Targeted Drug Delivery Systems for this compound
Investigating targeted drug delivery systems for this compound is a significant area for future development. These systems aim to enhance the compound's therapeutic index by concentrating it at the site of action while minimizing systemic exposure. This approach can potentially improve efficacy and reduce off-target effects. Research into nanodrug delivery systems, for example, is advancing for various therapeutic agents, offering strategies to improve drug localization and sustained release nih.gov. The development of such systems for this compound could involve exploring various formulations, such as topical applications, given its historical mention in topical compositions google.comresearchgate.netnih.gov.
Investigation of this compound's Potential in Novel Therapeutic Areas
While this compound has been studied for cardiovascular conditions and its anti-inflammatory properties, further exploration into novel therapeutic areas is warranted. ontosight.aipatsnap.com Its classification as an aralkylamine and benzenemethanol derivative suggests potential interactions with various biological targets, as similar compounds have demonstrated diverse pharmacological profiles, including analgesic and antipyretic effects uni.luontosight.ai. Research could delve into its potential in other inflammatory diseases, pain management, or even neurological disorders, based on its chemical structure and preliminary findings in related compound classes. For example, this compound has been mentioned in patents related to the treatment of rosacea, indicating a dermatological application google.com.
Long-Term Efficacy and Safety Studies of this compound
A significant research gap for this compound, as with many developing pharmaceutical agents, lies in comprehensive long-term efficacy and safety studies. While initial preclinical trials have shown promising profiles, including efficacy in reducing blood pressure and normalizing heart rhythms without some adverse effects associated with other beta-blockers, extensive long-term data in human subjects are crucial patsnap.com. Older clinical studies are often short-term, which may not adequately capture the full spectrum of efficacy and safety in chronic conditions researchgate.netnih.gov. Future research must involve extended clinical trials to assess sustained therapeutic benefits and identify any delayed or chronic effects.
Pharmacogenomic Research on this compound Response
Pharmacogenomic research is essential to understand how genetic variations influence an individual's response to this compound. This field aims to identify genetic markers that predict efficacy or the likelihood of adverse reactions, paving the way for personalized medicine researchgate.net. While some pharmacogenomic studies exist for other drugs, a comprehensive understanding of this compound's pharmacogenomic profile is currently limited ncats.iomdpi.comnih.gov. Future studies should investigate relevant genetic polymorphisms that could affect this compound's metabolism, transport, or target interaction, enabling tailored dosing and treatment strategies for individual patients.
Economic and Health Policy Implications of this compound Development
The economic and health policy implications of this compound's development are critical considerations. Drug development is a costly and time-consuming process, with expenses increasing significantly over time econlib.org. The economic viability of this compound will depend on factors such as its market size, potential pricing strategies, and the incentives for innovation within the pharmaceutical industry nber.orgnih.gov. Health policy research should assess the potential impact of this compound on healthcare systems, including its cost-effectiveness compared to existing treatments and its accessibility to diverse patient populations. Policy decisions, such as patent protection and pricing regulations, can significantly influence the trajectory of drug development and patient access nber.orgusc.edu.
Ethical Considerations in this compound Research and Development
Ethical considerations are paramount throughout all stages of this compound's research and development. This includes ensuring informed consent from participants in clinical trials, protecting vulnerable populations, and maintaining integrity in data collection and reporting parabolicdrugs.comnih.govanalesdepediatria.org. Researchers must adhere to established ethical guidelines, such as those outlined in the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines, which emphasize the importance of independent ethics committee review, risk-benefit assessment, and transparency analesdepediatria.org. Future ethical considerations for this compound should also address equitable access to the drug if approved, particularly in global health contexts, and the responsible use of any genetic information obtained through pharmacogenomic studies nih.govparabolicdrugs.com.
Q & A
Q. How can researchers enhance reproducibility in this compound’s in vitro studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
